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Compound of Interest

Compound Name:
6-bromo-1-methylpyridin-2(1H)-

one

Cat. No.: B189594 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectroscopic properties of positional isomers of 6-bromo-1-methylpyridin-2(1H)-one. This

guide provides a comparative analysis of available experimental data to aid in the identification

and characterization of these compounds.

This publication presents a comparative guide to the spectroscopic characteristics of 6-bromo-
1-methylpyridin-2(1H)-one and its positional isomers, which are key intermediates in the

synthesis of various pharmaceutical compounds. Due to the limited availability of

comprehensive public data for all isomers, this guide focuses on presenting the confirmed

spectroscopic information for key isomers where such data is accessible, alongside

generalized experimental protocols for acquiring this data.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for the isomers of

6-bromo-1-methylpyridin-2(1H)-one. It is important to note that a complete experimental

dataset for all isomers is not readily available in the public domain. The data presented here

has been compiled from various sources. Researchers are encouraged to perform their own

analyses for complete characterization.
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Isomer Molecular Formula
Molecular Weight (
g/mol )

CAS Number

3-Bromo-1-

methylpyridin-2(1H)-

one

C₆H₆BrNO 188.02 81971-38-2

4-Bromo-1-

methylpyridin-2(1H)-

one

C₆H₆BrNO 188.02 214342-63-9

5-Bromo-1-

methylpyridin-2(1H)-

one

C₆H₆BrNO 188.02 81971-39-3

6-Bromo-1-

methylpyridin-2(1H)-

one

C₆H₆BrNO 188.02 873383-11-0

Table 1: General Properties of 6-Bromo-1-methylpyridin-2(1H)-one Isomers

Mass Spectrometry Data

Isomer Ionization Mode Observed m/z Interpretation

3-Bromo-1-

methylpyridin-2(1H)-

one

Electrospray (positive

ion mode)
188 [M+H]⁺

Table 2: Mass Spectrometry Data for 3-Bromo-1-methylpyridin-2(1H)-one.[1]

Note: Due to the presence of bromine, the molecular ion region in the mass spectrum is

expected to show a characteristic isotopic pattern with two peaks of nearly equal intensity (M

and M+2) separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Comprehensive and verified ¹H and ¹³C NMR data for all isomers are not consistently available

across public databases. The expected chemical shifts and splitting patterns can be predicted

based on the substituent effects of the bromine atom and the methyl group on the pyridinone

ring. Researchers should acquire and interpret their own NMR spectra for definitive structural

elucidation.

Infrared (IR) Spectroscopy Data

Specific IR absorption data for all isomers is not readily available. However, characteristic

peaks for the C=O (carbonyl) stretch of the pyridinone ring are expected in the region of 1650-

1690 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region (below

1000 cm⁻¹).

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic

compounds like the isomers of 6-bromo-1-methylpyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend

on the solubility of the isomer.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):
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Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Background Correction: Record a background spectrum of the empty sample compartment

or a pure KBr pellet to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques

for such molecules include Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the

molecular ion and potential fragment ions. High-resolution mass spectrometry (HRMS) can

be used to confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an

absorbance reading between 0.1 and 1.0.

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a

baseline spectrum.

Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis

spectrum over a relevant wavelength range (e.g., 200-400 nm).
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Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis and

characterization of the 6-bromo-1-methylpyridin-2(1H)-one isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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